molecular formula C10H13BrClNO2 B13459743 3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride

3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride

Katalognummer: B13459743
Molekulargewicht: 294.57 g/mol
InChI-Schlüssel: RFQBDHUTVWMAEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride is an organic compound that features a bromophenyl group attached to a propanoic acid backbone, with a methylamino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride typically involves the following steps:

    Amination: The addition of a methylamino group to the propanoic acid backbone.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amination reactions, followed by purification and conversion to the hydrochloride salt. Specific conditions such as temperature, pressure, and catalysts would be optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Products may include bromophenyl ketones or carboxylic acids.

    Reduction: Products may include de-brominated phenylpropanoic acids.

    Substitution: Products depend on the nucleophile used, such as methoxyphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the methylamino group can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Bromophenyl)propanoic acid: Lacks the methylamino group, making it less versatile in certain reactions.

    2-(Methylamino)propanoic acid: Lacks the bromophenyl group, affecting its chemical reactivity and applications.

Uniqueness

3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride is unique due to the presence of both the bromophenyl and methylamino groups, which confer distinct chemical properties and potential applications. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C10H13BrClNO2

Molekulargewicht

294.57 g/mol

IUPAC-Name

3-(4-bromophenyl)-2-(methylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C10H12BrNO2.ClH/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7;/h2-5,9,12H,6H2,1H3,(H,13,14);1H

InChI-Schlüssel

RFQBDHUTVWMAEF-UHFFFAOYSA-N

Kanonische SMILES

CNC(CC1=CC=C(C=C1)Br)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.